![molecular formula C18H15NO2S B135630 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-29-5](/img/structure/B135630.png)
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid, also known as PTPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of thiazole-based compounds and has been shown to possess a range of biological activities that make it an attractive candidate for various research studies.
Mécanisme D'action
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of the enzyme peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating lipid metabolism and glucose homeostasis. By inhibiting PPARγ, 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Effets Biochimiques Et Physiologiques
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the regulation of gene expression, the modulation of cell proliferation and differentiation, and the inhibition of inflammation. These effects make 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid an attractive candidate for various research studies, particularly those focused on understanding the molecular mechanisms underlying various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its high potency and specificity for PPARγ inhibition. This allows researchers to investigate the effects of PPARγ inhibition on various biological processes with a high degree of precision. However, one of the main limitations of using 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid, including:
1. Investigation of the effects of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid on other biological processes beyond PPARγ inhibition, such as the modulation of other nuclear receptors or the regulation of non-nuclear targets.
2. Development of more water-soluble analogs of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid that can be more easily administered in experimental settings.
3. Investigation of the potential therapeutic applications of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid in the treatment of various diseases beyond metabolic disorders, such as cancer or neurodegenerative diseases.
4. Investigation of the potential synergistic effects of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid with other compounds or drugs, particularly those that target related biological pathways.
In conclusion, 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high potency and specificity for PPARγ inhibition make it an attractive candidate for various research studies, particularly those focused on understanding the molecular mechanisms underlying various diseases. While there are some limitations to its use in experimental settings, there are a number of potential future directions for research on 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid that could lead to new insights into its biological activities and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-phenylthiazol-2-amine with 4-bromo-1-phenylpropane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid as a white solid with a melting point of 156-158°C.
Applications De Recherche Scientifique
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. One of the main areas of research has been the investigation of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid's mechanism of action and its effects on various biological processes.
Propriétés
Numéro CAS |
132483-29-5 |
|---|---|
Nom du produit |
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C18H15NO2S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H15NO2S/c1-12(18(20)21)13-7-9-15(10-8-13)17-19-16(11-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21) |
Clé InChI |
NUZUQUYTGKCFIH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




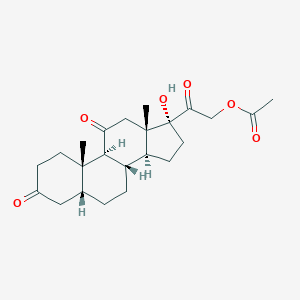
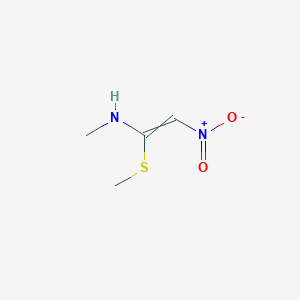
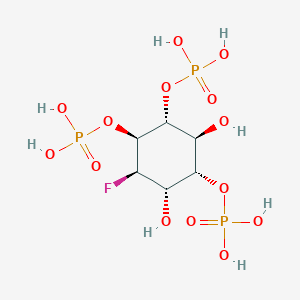
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)
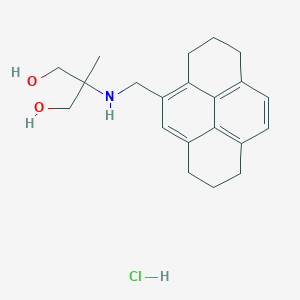
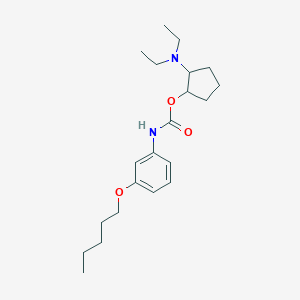

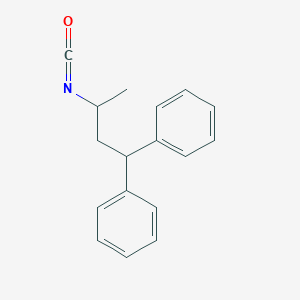

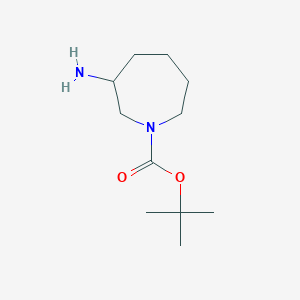
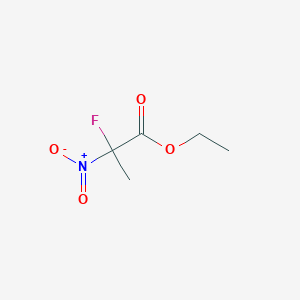
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
